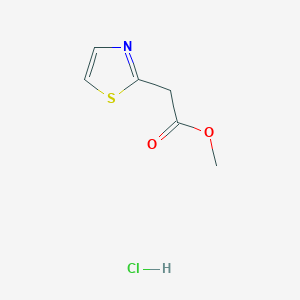

2-(1,3-チアゾール-2-イル)酢酸メチル塩酸塩

説明

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO2S and its molecular weight is 193.65 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途

メチル 2-(1,3-チアゾール-2-イル)酢酸塩酸塩を含むチアゾール誘導体は、幅広い医薬品用途で知られています。 抗菌、抗レトロウイルス、抗真菌、抗癌、抗炎症、降圧作用など、様々な薬物の合成に使用されています 。 これらの化合物は、アルツハイマー病の治療薬にも見られ、抗酸化剤や肝保護剤として役立ちます .

農薬

農薬業界では、チアゾール化合物が除草剤や殺虫剤として利用されています。 これらの化合物は、様々な菌類や細菌の病気から作物を保護し、農業生産性の向上に貢献します .

工業用途

チアゾール誘導体は、工業用感光剤やゴムの加硫に用いられます。 ゴム製品の耐久性と弾性を向上させる上で重要な役割を果たしています .

写真用感光剤

チアゾール化合物は、そのユニークな化学構造により、写真業界で感光剤として使用されています。 これらは、写真フィルムの感光性を向上させ、画像品質を向上させます .

材料科学

材料科学では、チアゾール誘導体が液晶やセンサーに組み込まれています。 これらの化合物は、特定の光学的特性を持つ材料を作成するために不可欠な染料、顔料、発色団の開発にも使用されます .

医薬品化学

チアゾール誘導体は、医薬品化学で目立っており、薬物設計と発見に使用されています。 ペニシリンやバシトラシンなどの抗生物質、ならびに抗うつ薬プラミペキソール、抗潰瘍薬ニザチジン、抗炎症薬メロキシカムなどの様々な合成薬物に見られます .

作用機序

Target of Action

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to inhibit the enzyme cortisone reductase (11β-HSD1) . .

Mode of Action

For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mode of action of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride would depend on its specific target(s).

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific biochemical pathways affected by Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride would depend on its specific target(s) and mode of action.

生化学分析

Biochemical Properties

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride plays a significant role in biochemical reactions. The thiazole ring in its structure is known for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . This compound interacts with various enzymes and proteins, such as topoisomerase II, which is involved in DNA replication and repair . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis .

Cellular Effects

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can induce apoptosis in cancer cells by causing DNA damage and disrupting the cell cycle . Additionally, it has shown anti-inflammatory and analgesic activities, which can modulate immune cell functions .

Molecular Mechanism

The molecular mechanism of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride involves its binding interactions with biomolecules. The thiazole ring allows the compound to interact with enzymes like topoisomerase II, leading to enzyme inhibition and subsequent DNA damage . This interaction triggers a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained DNA damage and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, it can cause toxic or adverse effects, including severe DNA damage and apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular function .

Transport and Distribution

The transport and distribution of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity in various tissues .

Subcellular Localization

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

特性

IUPAC Name |

methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQPGDKNNATEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-82-3 | |

| Record name | methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。